N-(2-methoxybenzyl)-3-nitroaniline
Description
N-(2-Methoxybenzyl)-3-nitroaniline is a nitroaromatic compound featuring a 3-nitroaniline backbone substituted with a 2-methoxybenzyl group at the nitrogen atom. The 2-methoxybenzyl group may act as a directing group in metal-catalyzed C–H functionalization, similar to N,O-bidentate systems described in .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14-8-3-2-5-11(14)10-15-12-6-4-7-13(9-12)16(17)18/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQYAOGPAEZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-nitroaniline can be achieved through a multi-step process involving the following key steps:
Amination: The final step involves the formation of the amine group through a reductive amination process, where the nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and methoxylation processes followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxybenzyl)-3-nitroaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-nitroaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. The nitro group can undergo reduction to form an amine, which can then participate in further reactions. The methoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and synthetic differences between N-(2-methoxybenzyl)-3-nitroaniline and its analogs:
Key Findings from Comparative Analysis
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline has extended alkoxy chains, increasing hydrophobicity and solubility in nonpolar solvents, which contrasts with the polar nitro group in this compound .
Synthetic Accessibility :
- N-Benzyl-3-nitroaniline is synthesized in high yields via straightforward alkylation, whereas this compound may require optimized conditions due to steric challenges from the ortho-methoxy group .
- N-Allyl-N-(3-methoxybenzyl)aniline achieves moderate yields (67–72%) using allylation protocols, suggesting that similar methods could apply to the nitro-substituted analog .
Applications :
- N-Benzyl-3-nitroaniline is highlighted as a versatile intermediate in pharmaceuticals and agrochemicals, whereas the methoxy-substituted analog may find niche roles in catalysis or as a directing group .
- Compounds like N-(3-methoxybenzyl)-N-methylaniline lack nitro groups, making them less suitable for reduction to amines but more stable under acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
